molecular formula C10H22O2Si B8129236 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 108269-33-6

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B8129236
CAS No.: 108269-33-6
M. Wt: 202.37 g/mol
InChI Key: BIULXYNLMGANCB-UHFFFAOYSA-N
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Description

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organosilicon compound with the molecular formula C10H22O2Si. It is commonly used in organic synthesis as a protecting group for alcohols, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 2-butanone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The silyl group stabilizes the alcohol, preventing unwanted reactions. It can be selectively removed under mild conditions, typically using fluoride ions, to regenerate the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- stands out due to its balance of stability and ease of removal. It offers robust protection under a variety of reaction conditions and can be removed selectively without affecting other functional groups .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-8(11)9(2)12-13(6,7)10(3,4)5/h9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULXYNLMGANCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453009
Record name 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108269-33-6
Record name 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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